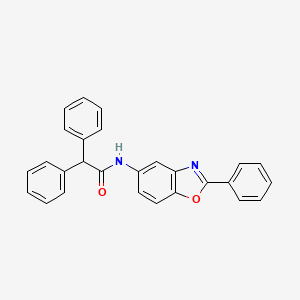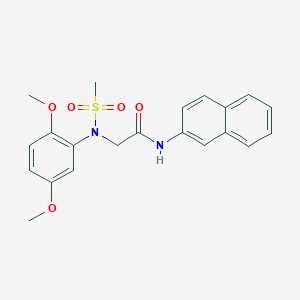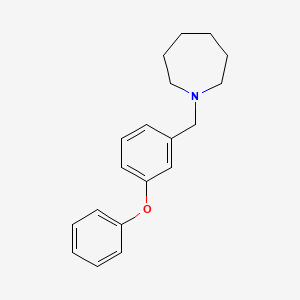
1-(3-phenoxybenzyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-phenoxybenzyl)azepane, also known as PBAN, is a neuropeptide hormone that plays a crucial role in the regulation of insect behavior and physiology. PBAN was first isolated from the pheromone gland of the female moth Heliothis virescens and has since been found in many other insect species. PBAN is synthesized as a precursor protein and processed into a mature peptide that is released into the hemolymph and acts on target tissues via specific receptors.
作用机制
1-(3-phenoxybenzyl)azepane acts on target tissues via specific receptors that are coupled to intracellular signaling pathways. The exact mechanism of action of 1-(3-phenoxybenzyl)azepane is not fully understood, but it is thought to involve the activation of G protein-coupled receptors and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3-phenoxybenzyl)azepane has a variety of biochemical and physiological effects on target tissues. In female moths, 1-(3-phenoxybenzyl)azepane stimulates pheromone production by the pheromone gland and regulates the timing of pheromone release. In male moths, 1-(3-phenoxybenzyl)azepane regulates mating behavior and stimulates sperm transfer. 1-(3-phenoxybenzyl)azepane also plays a role in regulating the development of the reproductive system and egg-laying behavior.
实验室实验的优点和局限性
1-(3-phenoxybenzyl)azepane is a useful tool for studying insect behavior and physiology in the laboratory. 1-(3-phenoxybenzyl)azepane can be used to manipulate reproductive behavior and physiology in insects, allowing researchers to study the effects of these manipulations on insect populations. However, the effects of 1-(3-phenoxybenzyl)azepane can be species-specific, and the use of 1-(3-phenoxybenzyl)azepane in laboratory experiments may not always accurately reflect natural conditions.
未来方向
There are many potential future directions for research on 1-(3-phenoxybenzyl)azepane. One area of research is the development of 1-(3-phenoxybenzyl)azepane-based insect control strategies. 1-(3-phenoxybenzyl)azepane could be used to disrupt insect mating behavior or regulate insect populations. Another area of research is the identification of 1-(3-phenoxybenzyl)azepane receptors and downstream signaling pathways. Understanding the mechanisms of 1-(3-phenoxybenzyl)azepane action could lead to the development of novel insecticides or other pest control strategies. Finally, the use of 1-(3-phenoxybenzyl)azepane in the study of insect behavior and physiology could lead to a better understanding of the ecological and evolutionary factors that shape insect populations.
合成方法
1-(3-phenoxybenzyl)azepane can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The precursor protein is assembled on a resin support using Fmoc chemistry and then cleaved from the resin and purified. The purified peptide is then folded into its native conformation using appropriate conditions.
科学研究应用
1-(3-phenoxybenzyl)azepane has been extensively studied in a variety of insect species due to its role in regulating reproductive behavior and physiology. 1-(3-phenoxybenzyl)azepane has been shown to stimulate pheromone production in female moths and regulate male mating behavior. 1-(3-phenoxybenzyl)azepane also plays a role in regulating egg-laying behavior and the development of the reproductive system.
属性
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-2-7-14-20(13-6-1)16-17-9-8-12-19(15-17)21-18-10-4-3-5-11-18/h3-5,8-12,15H,1-2,6-7,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWXCVRERMFVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)

![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
![N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5138606.png)
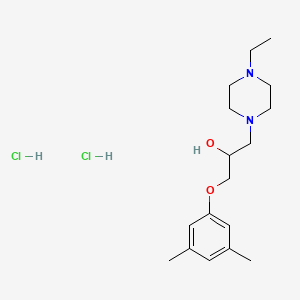
![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide](/img/structure/B5138620.png)
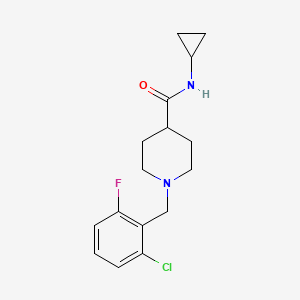
![1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5138622.png)
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5138625.png)
